molecular formula C20H18FN3O5S B2698467 N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 897612-37-2

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No. B2698467
M. Wt: 431.44
InChI Key: GJEUMMRRBMXPJG-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also features a fluorophenyl group, a nitrobenzamide moiety, and methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a fluorophenyl group, a nitrobenzamide moiety, and methoxy groups. The exact spatial arrangement of these groups would depend on the specific synthetic route and the stereochemistry of the starting materials .


Chemical Reactions Analysis

Thiazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors to other functional groups. The presence of the fluorophenyl, nitrobenzamide, and methoxy groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrobenzamide moiety could increase the compound’s polarity, potentially affecting its solubility and reactivity .

Scientific Research Applications

Pharmacological Applications

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide and its derivatives have been explored for their anticonvulsant, antitumor, and antimicrobial properties. One study developed quality control methods for promising anticonvulsants among derivatives of 1,3,4-thiadiazole, highlighting the compound's high anticonvulsive activity and proposing it for further preclinical studies (I. Sych et al., 2018). Another investigation synthesized novel derivatives of 6-amino-2-phenylbenzothiazole, demonstrating cytostatic activities against various malignant human cell lines, indicating potential antitumor applications (L. Racané et al., 2006). Additionally, studies on fluorescent nitrobenzoyl polythiophenes, where the compound could potentially serve as a precursor, reveal insights into the development of new materials with applications in bioimaging and sensors (E. C. Coelho et al., 2015).

Material Science Applications

The compound's derivatives have been examined for their electrochemical and electrochromic properties, presenting a foundation for the development of novel materials with specific electronic or optical functionalities. For instance, the synthesis and characterization of fluorescent nitrobenzoyl polythiophenes derived from similar compounds suggest potential applications in optoelectronic devices and molecular electronics (E. C. Coelho et al., 2015).

Future Directions

The study and development of thiazole derivatives is a vibrant field of research due to their wide range of biological activities. Future research could explore the potential applications of this compound in medicinal chemistry, particularly given the presence of the fluorophenyl, nitrobenzamide, and methoxy groups .

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5S/c1-28-17-9-15(16(24(26)27)10-18(17)29-2)19(25)22-7-6-14-11-30-20(23-14)12-4-3-5-13(21)8-12/h3-5,8-11H,6-7H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEUMMRRBMXPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

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